(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid Fmoc-cyclopentyl-Gly-OH

Brand Name: Vulcanchem
CAS No.: 220497-61-0
VCID: VC21548369
InChI: InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
SMILES: C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

CAS No.: 220497-61-0

Cat. No.: VC21548369

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid - 220497-61-0

Specification

CAS No. 220497-61-0
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Standard InChI Key JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Isomeric SMILES C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Nomenclature

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is a protected amino acid derivative widely used in biochemical research. It is also known by several synonyms in scientific literature, though the full IUPAC name is preferred for precision . The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its role in peptide synthesis.

Compound Identification

The compound's identity can be established through various identifiers as presented in Table 1:

ParameterValue
FormulaC₂₂H₂₃NO₄
Molecular Weight365.42 g/mol
CAS Number220497-61-0
MDL NumberMFCD01311751
IUPAC Name(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
InChI KeyJGWHUIQSEKGLAQ-FQEVSTJZSA-N
SMILESC1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Table 1: Chemical identification parameters for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid

Structural Characteristics

The compound possesses an S-configuration at the alpha carbon, which bears both the cyclopentyl and carboxyl functional groups. The amino group is protected by the Fmoc group, which is attached via a carbamate linkage. This structure is critical for its function in peptide synthesis, as the Fmoc group can be selectively removed under basic conditions while preserving other protecting groups that might be present in peptide synthesis schemes .

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is essential for its proper handling and application in research settings.

Physical Characteristics

The compound presents as a white powder at room temperature . Its specific optical rotation has been determined to be [α]²⁰ᴅ = -18 ± 2° (C=1 in DMF), confirming its S-configuration . This stereochemical purity is critical for its applications in asymmetric synthesis and chiral recognition.

Solubility and Stability

While specific solubility data is limited in the available literature, the compound is generally soluble in organic solvents commonly used in peptide synthesis, such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide). For optimal storage, it is recommended to keep the compound in a freezer . This preventative measure helps maintain the chemical integrity of the Fmoc protecting group, which could be susceptible to degradation under improper storage conditions.

Reactivity Profile

The reactivity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is primarily defined by:

  • The carboxylic acid group, which can undergo esterification and amide formation reactions

  • The Fmoc protecting group, which can be cleaved under basic conditions (typically using piperidine)

  • The stereogenic center, which determines the chirality of resulting peptides

These reactivity patterns are essential for its applications in peptide synthesis and other biochemical transformations .

Applications in Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is extensively used in peptide synthesis, where it serves as a valuable building block for creating complex peptide structures.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound is incorporated as a non-standard amino acid residue. The Fmoc protecting group is particularly valuable in this context because it can be selectively removed under mild basic conditions (typically using piperidine in DMF) without affecting other protecting groups or the peptide-resin linkage . The coupling reaction typically involves:

  • Activation of the carboxyl group using coupling agents such as Oxyma Pure and DIC

  • Reaction with the free amino group of the growing peptide chain

  • Removal of the Fmoc group to expose a new amino group for subsequent coupling

This process allows for the controlled, sequential addition of amino acids to build peptides of defined sequence and structure .

Peptide Library Generation

The compound is instrumental in creating diverse peptide libraries for high-throughput screening applications. Its unique structural features, including the cyclopentyl side chain, introduce conformational constraints that can enhance the stability and binding properties of the resulting peptides . This is particularly valuable in medicinal chemistry, where peptide libraries are screened for bioactive compounds with potential therapeutic applications.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid is crucial for rational drug design and optimization.

Influence of Stereochemistry

The S-configuration at the alpha carbon is critical for the biological activity of peptides containing this residue. Studies have shown that the R-enantiomer (D-cyclopentylglycine) often exhibits different biological properties, highlighting the importance of stereochemical control in peptide synthesis and drug development .

Comparison with Other Non-Standard Amino Acids

Research comparing the effects of different non-standard amino acids in peptide sequences has provided valuable insights into the unique properties of cyclopentylglycine. For example, in studies involving CBX8 inhibitors, both cyclopropylglycine and 3-thienylglycine substitutions at the P(-2) position demonstrated greater affinity to CBX8 than cyclopentylglycine, but with reduced selectivity compared to other isoforms . This highlights the delicate balance between affinity and selectivity that must be considered in drug design.

Analytical Methods

Various analytical methods can be employed to characterize (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid and peptides containing this residue.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure and purity of the compound. The aromatic protons of the Fmoc group provide distinctive signals in the aromatic region (7-8 ppm), while the cyclopentyl protons appear in the aliphatic region (1-2 ppm) .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative purposes. The Fmoc group's inherent fluorescence facilitates detection, allowing for sensitive analysis and purification of the compound and peptides containing it .

Mass Spectrometry

Mass spectrometry provides definitive identification through accurate mass determination. The molecular ion peak at m/z 365.42 corresponds to the protonated form of the compound, and fragmentation patterns can provide structural confirmation .

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